N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a morpholinopyrimidine moiety, which is known for its biological activity.
Preparation Methods
The synthesis of N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholinopyrimidine core, followed by the introduction of the phenyl and phenoxyacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies, including computational docking and in vitro assays, are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
4’-fluoro-amodiaquine: This compound has a similar pyrimidine core and exhibits antimalarial activity.
7-chloro-N-(4-fluoro-3-(((4-methyl-6-morpholinopyrimidin-2-yl)amino)methyl)phenyl)quinolin-4-amine: Another compound with a related structure, known for its antimalarial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-17-15-21(28-11-13-30-14-12-28)27-23(24-17)26-19-9-7-18(8-10-19)25-22(29)16-31-20-5-3-2-4-6-20/h2-10,15H,11-14,16H2,1H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFQSKUSTRTBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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